Rifamycin AMI-DA

Description

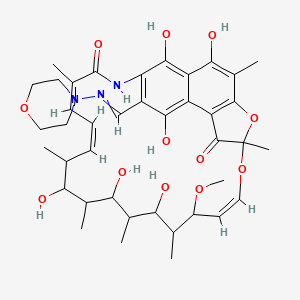

Structure

2D Structure

Properties

Molecular Formula |

C40H53N3O12 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

(9Z,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(morpholin-4-yliminomethyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

InChI |

InChI=1S/C40H53N3O12/c1-19-10-9-11-20(2)39(51)42-30-25(18-41-43-13-16-53-17-14-43)35(48)27-28(36(30)49)34(47)24(6)37-29(27)38(50)40(7,55-37)54-15-12-26(52-8)21(3)32(45)23(5)33(46)22(4)31(19)44/h9-12,15,18-19,21-23,26,31-33,44-49H,13-14,16-17H2,1-8H3,(H,42,51)/b10-9-,15-12-,20-11-,41-18? |

InChI Key |

DVSYDJZNVVAOFS-IJXNNHEOSA-N |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCOCC5)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCOCC5)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Rifamycin Ami Da

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

The principal mechanism of action for rifamycins (B7979662), including Rifamycin (B1679328) AMI-DA, is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA. wikipedia.orgbiomol.comresearchgate.net This inhibition effectively halts protein synthesis, leading to bacterial cell death. patsnap.com The effectiveness of rifamycins is underscored by their potent activity against a broad spectrum of bacteria and their crucial role in treating diseases like tuberculosis. nih.govuab.edu

Specificity for Prokaryotic RNAP Subunits (β-subunit)

Rifamycins selectively target the β-subunit of prokaryotic RNA polymerase, encoded by the rpoB gene. researchgate.netwikipedia.orgresearchgate.netwikipedia.org This specificity is a cornerstone of their clinical utility, as they exhibit a significantly lower affinity for the analogous mammalian enzymes, minimizing host toxicity. wikipedia.orgbiomol.com The binding occurs within a well-defined pocket on the β-subunit, a site that is highly conserved across different bacterial species. nih.govbiorxiv.org The interaction is non-covalent, yet strong, leading to effective inhibition of the enzyme's function. The generation of the rifamycin binding site is a result of interactions between the subunits of the RNA polymerase. nih.gov

Molecular Interactions within the RNAP Binding Pocket

The high-affinity binding of rifamycins to the RNAP β-subunit is stabilized by a series of specific molecular interactions. Key among these are hydrogen bonds formed by the hydroxyl groups at positions C-1, C-8, C-21, and C-23 of the rifamycin molecule. researchgate.netnih.gov These hydroxyls are critical for activity, and their modification can significantly reduce the antibiotic's efficacy. researchgate.net For instance, the oxygens at C-1 and C-8 form hydrogen bonds with specific amino acid residues of the RNAP, while the hydroxyl groups at C-21 and C-23 also engage in crucial hydrogen bonding and van der Waals interactions within the binding pocket. nih.gov Additionally, stacking interactions between the naphthalene (B1677914) ring of the rifamycin and aromatic residues in the polymerase contribute to the binding affinity. drugbank.com Some research also points to the potential involvement of a zinc atom in the binding pocket, further stabilizing the complex. nih.gov

Table 1: Key Molecular Interactions of Rifamycins with Bacterial RNAP

| Rifamycin Moiety | Interacting RNAP Residues (E. coli numbering) | Type of Interaction |

|---|---|---|

| C-1 Oxygen | S531/Q513 | Hydrogen Bond |

| C-8 Oxygen | R529 | Hydrogen Bond |

| C-21 Hydroxyl | H526, D516, F514 | Hydrogen Bond / van der Waals |

| C-23 Hydroxyl | F514 | Hydrogen Bond |

Investigation of Alternative or Ancillary Molecular Targets

While the primary mechanism of rifamycin action is well-established, the emergence of antibiotic resistance has spurred research into alternative strategies, including the development of hybrid compounds with dual pharmacophores.

Dual Pharmacophore Approaches (e.g., DNA gyrase, DNA topoisomerase IV inhibition in hybrid compounds)

To combat resistance, researchers are exploring the design of hybrid molecules that combine the rifamycin scaffold with pharmacophores that target other essential bacterial enzymes. Promising targets include DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. leeds.ac.ukresearchgate.net The rationale behind this dual-target approach is that a single compound capable of inhibiting both RNA polymerase and DNA gyrase/topoisomerase IV would have a lower probability of selecting for resistant mutants. nih.govnih.gov Such hybrid compounds could potentially overcome existing resistance mechanisms and offer a new avenue for developing more robust antibacterial agents.

Table 2: Investigational Targets for Dual Pharmacophore Antibiotics

| Primary Target | Secondary Target(s) | Rationale |

|---|

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Rifamycin AMI-DA |

| Rifampicin (B610482) |

| Rifamycin |

| Isoniazid (B1672263) |

| Ethambutol |

| Pyrazinamide |

Enzyme Modulation and Substrate Studies

The rifamycin family of antibiotics is well-documented for its significant effects on drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system.

In Vitro Inhibition and Induction of Cytochrome P450 Enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5)

While specific in vitro studies on this compound are not available, its structural analog, rifampicin, is a potent and well-characterized inducer of several CYP enzymes. This induction is a key mechanism underlying many of its drug-drug interactions. The primary mechanism involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.

Rifampicin is known to be a strong inducer of CYP3A4, significantly increasing its expression in the liver and small intestine. chemicalbook.com It also induces other CYP isoforms, including CYP2B6, CYP2C9, and CYP2C19. chemicalbook.comcaltagmedsystems.co.uk The induction of these enzymes leads to an accelerated metabolism of various co-administered drugs, potentially reducing their therapeutic efficacy. chemicalbook.com For instance, the clearance of substrates for CYP2B6, such as efavirenz, is enhanced by rifampin. caltagmedsystems.co.uk

There is currently no specific information available in the public domain detailing the inhibitory or inductive effects of this compound on the specific cytochrome P450 enzymes listed.

Analysis of Rifamycin as a Cytochrome P450 Substrate

No public data from scientific studies could be found to confirm or deny that this compound is a substrate for any of the cytochrome P450 enzymes. While rifamycins are known to be potent modulators of these enzymes, their role as substrates is less characterized in the available literature.

Impact on Other Cellular Regulatory Pathways (e.g., PXR, NFκB)

The broader class of rifamycins has been shown to exert effects on key cellular regulatory pathways, including the Pregnane X Receptor (PXR) and Nuclear Factor-kappa B (NF-κB). adipogen.comcaltagmedsystems.co.uk

Pregnane X Receptor (PXR): Rifamycin and its derivatives are known activators of PXR. adipogen.comcaltagmedsystems.co.uk PXR is a transcription factor that plays a crucial role in sensing the presence of foreign substances (xenobiotics) and upregulating the expression of genes involved in their detoxification and elimination, including CYP3A4. adipogen.com The activation of PXR by rifamycins is the primary mechanism behind their inductive effects on drug-metabolizing enzymes. adipogen.com

Nuclear Factor-kappa B (NF-κB): Some rifamycins have demonstrated an ability to inhibit the NF-κB signaling pathway. adipogen.comcaltagmedsystems.co.uk NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to anti-inflammatory effects. adipogen.comcaltagmedsystems.co.uk Studies on rifamycin SV have shown that it can inhibit NF-κB transcriptional activity independently of PXR activation. adipogen.com This suggests a dual mechanism of action where it can both induce drug metabolism and suppress inflammation. adipogen.com The IC50 value for rifamycin in inhibiting TNFα-induced NF-κB activity has been reported as 1.48 x 10⁻⁵ M. adipogen.com

There are no specific studies available that detail the impact of this compound on the PXR and NF-κB pathways.

Structure Activity Relationship Sar Studies of Rifamycin Ami Da and Analogues

Identification of Essential Structural Motifs for Biological Activity

The biological activity of rifamycins (B7979662) is contingent upon specific structural motifs that facilitate their interaction with the bacterial DNA-dependent RNA polymerase (RNAP). A critical element for this interaction is the spatial arrangement of four oxygen atoms, which form hydrogen bonds with the enzyme. acs.org These include the hydroxyl groups at positions C-1, C-8, C-21, and C-23. acs.orgucl.ac.ukresearchgate.net Modification of these groups, particularly the hydroxyls at C-21 and C-23, can lead to a loss of antibacterial activity as they are no longer available to inhibit the enzyme. researchgate.net

The C-8 chromophoric hydroxy group is a key feature, and its presence is considered essential for the antibacterial activity of rifampicin (B610482). medilaborfp.com However, studies on rifamycin (B1679328) derivatives have shown that this group is not necessary for inhibitory activities against other targets, such as Aβ aggregation and neurotoxicity. medilaborfp.com The biosynthesis of the C-8 hydroxy group is a complex process, with evidence suggesting it is derived from the carboxyl group of 3-amino-5-hydroxybenzoic acid (AHBA) through direct dehydrogenation. nih.gov

While the core structure and specific hydroxyl groups are vital, the ansa chain, a long aliphatic bridge, also plays a role. Although some modifications to the ansa chain are tolerated, significant changes can diminish activity. asm.org For instance, the hydroxylated C-25 derivative of rifampicin retains its activity. asm.org

Investigation of Solution Conformation and its Correlation with Biological Activity

The conformation of rifamycins in solution is not static and is crucial for their biological function. Spectroscopic studies have revealed that rifamycins can exist in different temperature- and solvent-dependent conformational equilibria. researchgate.netnih.gov These conformers, often designated as A, B, and C types, are influenced by the presence of water molecules. nih.gov The A- and B-type conformers have a more "open" and hydrophilic ansa-bridge, while the C-type conformer is more lipophilic due to a "closed" ansa-bridge structure. nih.gov A hydrophilic, "open" structure is thought to be necessary for targeting bacterial RNA polymerase. rsc.org

Steric and Electronic Effects of Substituents on Activity

The nature of the substituents on the rifamycin scaffold significantly impacts the molecule's activity, primarily through steric and electronic effects. mdpi.comlibretexts.orgdtic.mil

C3-Substituent: Modifications at the C-3 position have been a major focus of SAR studies. The introduction of various substituents at this position can modulate the antibacterial activity of rifamycin derivatives, likely by influencing their transport across bacterial membranes. ucl.ac.ukmedilaborfp.com For instance, the methylpiperazine group at the C-3 position of rifampicin improved its oral bioavailability and potency against Mycobacterium tuberculosis compared to rifamycin SV. acs.org Studies on new rifamycin derivatives with L-amino acid esters linked at the C-3 position have shown that the bulkiness of the ester substituent is a critical factor for achieving high antibacterial activity, alongside solubility. nih.govresearchgate.net

C25 Position: The acetoxy group at the C-25 position is also involved in binding to RNA polymerase through its carbonyl oxygen. ucl.ac.uk While some modifications at this position are tolerated, such as hydroxylation, it remains an important interaction point. asm.org

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the SAR of rifamycins. mdpi.comnih.govneuroquantology.comacs.org These methods provide insights into molecular interactions and properties that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to study the structural, electronic, and thermodynamic properties of rifamycin derivatives. mdpi.comacs.orgnih.govcambridge.orgnih.gov These calculations can visualize the different solution structures, such as zwitterionic and pseudocyclic forms, and help to understand the complex intramolecular hydrogen bonding patterns. nih.govresearchgate.netmdpi.com DFT can also be used to predict how substituents will affect the electronic properties of the molecule and to correlate these properties with biological activity. acs.orgnih.gov

Molecular Docking: Molecular docking simulations are employed to predict the binding mode of rifamycin analogues within the active site of bacterial RNA polymerase. nih.govresearchgate.netfrontiersin.orgnih.gov By modeling the rifamycin-RNAP complex, researchers can analyze the key interactions, such as hydrogen bonds, that are responsible for inhibition. nih.govacs.org These studies have helped to explain the SAR of derivatives with different C-3 substituents and have provided a structural basis for the steric-occlusion model of inhibition, where the antibiotic physically blocks the growing RNA chain. rsc.orgpnas.orgwikipedia.org Docking studies can also be used to screen virtual libraries of compounds to identify new potential inhibitors. frontiersin.org

Interactive Data Table: Summary of SAR Findings for Rifamycin Analogues

| Structural Feature | Observation | Impact on Activity | Reference(s) |

|---|---|---|---|

| C-1, C-8, C-21, C-23 Hydroxyls | Essential for hydrogen bonding with RNAP. | Modification leads to loss of activity. | acs.orgacs.orgucl.ac.ukresearchgate.net |

| C-8 Chromophoric Hydroxyl | Considered essential for antibacterial activity. | Not required for other activities like anti-Aβ aggregation. | medilaborfp.com |

| Ansa Chain | Minor modifications tolerated. | Significant changes can reduce activity. | asm.org |

| Solution Conformation | Exists in equilibrium between open (hydrophilic) and closed (lipophilic) forms. | "Open" conformation necessary for RNAP targeting. | nih.govrsc.org |

| Zwitterionic/Pseudocyclic Structures | Formed in solution depending on C-3 substituent. | Influences physicochemical properties and antibacterial activity. | nih.govresearchgate.netresearchgate.net |

| C-3 Substituent | Bulkiness and nature of the substituent are critical. | Affects membrane permeation and overall potency. | ucl.ac.ukmedilaborfp.comnih.govresearchgate.net |

| C-25 Position | Acetoxy group interacts with RNAP. | Hydroxylation is a tolerated modification. | ucl.ac.ukasm.org |

Biological Activity and Antimicrobial Spectrum Research of Rifamycin Ami Da

Broad-Spectrum Antibacterial Activity

Rifamycin (B1679328) AMI-DA demonstrates activity against a diverse array of bacteria, including both Gram-positive and Gram-negative organisms, as well as mycobacteria. The effectiveness of rifamycins (B7979662) is largely dependent on their ability to penetrate the bacterial cell wall and reach their target, the RNA polymerase. nih.gov

Activity against Gram-Positive Bacteria

Rifamycin derivatives have shown potent activity against several Gram-positive bacteria. This includes notorious pathogens known for causing a variety of infections.

Staphylococcus aureus : Rifamycins are effective against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a common cause of difficult-to-treat infections in healthcare settings. nih.govmdpi.com

Streptococcus pyogenes : This bacterium, responsible for conditions like strep throat and scarlet fever, is also susceptible to the action of rifamycins. nih.gov

Clostridium difficile : An important cause of antibiotic-associated diarrhea, C. difficile has demonstrated susceptibility to rifamycins. nih.govnih.gov

Enterococcus spp. : While some species can be challenging to treat due to intrinsic and acquired resistance, rifamycins have been investigated for their activity against these organisms. mdpi.comresearchgate.net

Table 1: In Vitro Activity of Rifamycin Derivatives against Gram-Positive Bacteria

| Bacterial Species | Antibiotic | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Rifabutin (B1679326) | 0.002 - 6.250 |

| Enterococcus faecalis | MGB | Up to 8x MIC for resistant mutants |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Data sourced from multiple studies investigating rifamycin derivatives. mgb-biopharma.comfrontiersin.org

Activity against Gram-Negative Bacteria

The efficacy of rifamycins against Gram-negative bacteria can be more variable due to the outer membrane of these bacteria, which can act as a barrier to antibiotic entry. nih.gov However, Rifamycin AMI-DA and its related compounds have shown activity against several clinically relevant Gram-negative pathogens.

Escherichia coli : A common cause of urinary tract infections, gastroenteritis, and other infections, E. coli has been a target for rifamycin research. drugbank.comacs.org

Yersinia enterocolitica : This bacterium is a cause of yersiniosis, an infection typically causing fever, abdominal pain, and diarrhea. researchgate.net

Bacteroides spp. : These anaerobic bacteria are part of the normal gut flora but can cause infections if they spread to other parts of the body. ulisboa.pt

Klebsiella spp. : Known for causing pneumonia, bloodstream infections, and meningitis, Klebsiella species are a significant concern, particularly in hospital environments. researchgate.netnih.gov

Shigella sonnei : A primary cause of shigellosis, an infectious disease characterized by diarrhea. google.com

Salmonella spp. : These bacteria are a major cause of foodborne illness worldwide. researchgate.net

Neisseria gonorrhoeae : The causative agent of the sexually transmitted infection gonorrhea. nih.gov

Acinetobacter baumannii : A challenging multidrug-resistant pathogen often associated with hospital-acquired infections. nih.gov

Table 2: In Vitro Activity of Rifamycin Derivatives against Gram-Negative Bacteria

| Bacterial Species | Antibiotic | MIC Range (µg/mL) |

|---|---|---|

| Escherichia coli | Rifamycin | 64 - 128 |

| Acinetobacter baumannii | Rifabutin | Varies with testing medium |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Data sourced from multiple studies investigating rifamycin derivatives. drugbank.comnih.gov

Potency against Mycobacteria

Rifamycins are a cornerstone of treatment for mycobacterial infections, including tuberculosis. nih.govnih.gov Their ability to effectively kill mycobacteria sets them apart from many other classes of antibiotics.

Mycobacterium tuberculosis : The primary causative agent of tuberculosis, a major global health threat. Rifamycins are critical components of multi-drug regimens for this disease. nih.govwikipedia.orgucl.ac.uk

Mycobacterium avium complex (MAC) : A group of nontuberculous mycobacteria that can cause severe lung disease, particularly in individuals with compromised immune systems. nih.govscienceopen.com

Mycobacterium abscessus : A rapidly growing nontuberculous mycobacterium known for causing skin and soft tissue infections, as well as lung disease, and is notoriously difficult to treat due to intrinsic drug resistance. nih.govnews-medical.netnih.gov

Mycobacterium smegmatis : A non-pathogenic, rapidly growing mycobacterium often used in laboratory research as a model organism for M. tuberculosis. scienceopen.comresearchgate.net

Mycobacterium bovis BCG : An attenuated strain of M. bovis used as a vaccine for tuberculosis and for bladder cancer therapy. It is also used in research. researchgate.net

Table 3: In Vitro Activity of Rifamycin Derivatives against Mycobacteria

| Bacterial Species | Antibiotic | MIC Range (µg/mL) |

|---|---|---|

| Mycobacterium abscessus | Rifabutin-like analogs | Significantly improved potency |

| Mycobacterium avium | Mavintramycin A | 0.78 |

| Mycobacterium intracellulare | Mavintramycin A | 0.39 |

| Mycobacterium bovis BCG | Nosiheptide | 0.012 |

| Mycobacterium smegmatis | Lariatin A | 0.1 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Data sourced from multiple studies investigating various anti-mycobacterial compounds. nih.govnews-medical.netresearchgate.netresearchgate.net

Activity against Bacterial States and Forms

Beyond activity against actively dividing bacteria, the effectiveness of an antibiotic against non-replicating bacteria and biofilms is crucial for treating chronic and persistent infections.

Efficacy against Replicating and Non-Replicating Bacteria

A key feature of some rifamycin derivatives is their ability to kill both rapidly dividing (replicating) bacteria and dormant (non-replicating) "persister" cells. wikipedia.orgscirp.org These non-replicating bacteria are often found in environments like the necrotic centers of tuberculous granulomas and can be tolerant to many standard antibiotics, leading to treatment failure and relapse. ucl.ac.uk Research has shown that certain rifamycin analogs are highly bactericidal against both replicating and drug-tolerant non-replicating bacteria. nih.govnih.govnews-medical.net

Inhibition of Biofilm Formation and Persistence

Biofilms are structured communities of bacteria encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. contagionlive.com Rifamycins, including derivatives of this compound, have demonstrated the ability to penetrate biofilms and kill the embedded bacteria. contagionlive.comnih.gov This anti-biofilm activity is particularly important in the context of infections related to medical devices and chronic infections. contagionlive.comnih.gov Studies have shown that rifamycin derivatives can effectively reduce the number of viable bacteria within established biofilms of pathogens like S. aureus. nih.gov However, some research also indicates that sub-inhibitory concentrations of certain rifamycins could potentially stimulate biofilm production in some bacterial strains, highlighting the complexity of these interactions. openmicrobiologyjournal.com

Intracellular Activity within Host Cells (e.g., macrophages, S. aureus in recurrent infectious rhinosinusitis)

Staphylococcus aureus is recognized not only as an extracellular pathogen but also for its ability to survive within various host cells, including epithelial cells, endothelial cells, osteoblasts, and phagocytes like macrophages. roswellpark.orgresearchgate.net This intracellular residency can create a reservoir of bacteria that is protected from the host's immune system and many antibiotics, potentially leading to chronic or recurrent infections. roswellpark.orgresearchgate.net Evidence has demonstrated the presence of intracellular S. aureus in patients with recurrent rhinosinusitis, where it is associated with persistent bacterial clonotypes that are difficult to eradicate with conventional therapies. roswellpark.orgnih.govrhinologyjournal.com

Rifamycins, as a class, are noted for their ability to penetrate host cells and act on intracellular bacteria. roswellpark.orgnih.gov this compound, also known as rifalazil (B610480) or ABI-0043, has demonstrated potent activity against intracellular pathogens. plos.org Studies have shown that rifalazil exhibits higher intracellular activity against Mycobacterium ulcerans within human THP-1 macrophages compared to rifampin. plos.org This enhanced intracellular efficacy is a crucial characteristic for treating infections where bacteria sequester themselves within host cells. plos.org

The challenge of intracellular pathogens is that they can lead to clinical failures and relapses following antibiotic therapy. roswellpark.org Encapsulating rifampicin (B610482) in various delivery systems, such as polymer-lipid hybrid microparticles, has been shown to enhance its uptake by macrophages and significantly reduce the viability of intracellular S. aureus. acs.org For instance, one study showed that polymer-lipid hybrid particles induced a 2.5-log reduction in intracellular S. aureus colony-forming units (CFUs) in macrophages. acs.org Another study using glucan particles to deliver rifampicin to infected macrophages at sub-MIC concentrations resulted in an 80-90% inhibition of intracellular M. tuberculosis CFU. mdpi.com These findings underscore the principle that targeting antibiotics to the intracellular compartment is a valuable strategy. While these studies used rifampin, the principle of enhanced intracellular killing through targeted delivery is relevant to advanced rifamycin derivatives like AMI-DA.

In the context of recurrent infectious rhinosinusitis, the ability of S. aureus to persist within the epithelial cells of the nasal mucosa is a significant factor for disease recurrence. nih.gov The presence of these intracellular bacteria often renders them refractory to standard antimicrobial and surgical treatments. nih.gov Antibiotics with excellent intracellular penetration and activity, such as this compound, are therefore of considerable interest for managing such persistent infections.

Concentration-Dependent Bactericidal Effects

The bactericidal activity of this compound (ABI-0043) is markedly dependent on its concentration. psu.edu In vitro pharmacodynamic studies using time-kill assays have demonstrated that ABI-0043 exhibits rapid and sustained bactericidal action against clinical isolates of both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). psu.edu

The killing effect occurs in a concentration-dependent manner. psu.edu At concentrations of 2 and 4 times the Minimum Inhibitory Concentration (MIC), ABI-0043 showed bacteriostatic activity, with a reduction in bacterial counts of less than 3 log₁₀ CFU/mL compared to the initial inoculum after 24 hours. psu.edu However, at higher concentrations, its bactericidal nature becomes evident. psu.edu

Bactericidal activity, defined as a ≥3-log₁₀ reduction in CFU/mL, was achieved within 4 hours at concentrations of 16 times the MIC against all tested isolates. psu.edu The greatest reductions in bacterial counts were observed at concentrations of 64 times the MIC, where a reduction of over 4 log₁₀ CFU/mL was seen as early as 2 hours and was maintained throughout the 24-hour study period. psu.edu This demonstrates a rapid and potent killing effect at higher concentrations. The pharmacodynamics of ABI-0043 can be described by a Hill-type model, which is characterized by a steep sigmoidicity constant, indicating a sharp increase in effect with increasing concentration. psu.edu

The table below summarizes the in vitro susceptibility of S. aureus to a novel rifamycin derivative, ABI-0043, compared to rifampin, highlighting its potent activity at low concentrations. The Minimal Bactericidal Concentration (MBC) is provided for both logarithmic (log) and stationary (stat) growth phases.

| Drug | MIC (µg/ml) | MBClog (µg/ml) | MBCstat (µg/ml) |

| ABI-0043 | 0.001 | 0.008 | 0.25 |

| Rifampin | 0.016 | 0.8 | 3.6 |

| Data sourced from a study on the efficacy of ABI-0043 in an experimental model of foreign-body infection. nih.gov |

This concentration-dependent killing is a key pharmacodynamic feature, suggesting that achieving adequate peak drug concentrations at the site of infection is crucial for maximizing the therapeutic efficacy of this compound and eradicating the target pathogens.

Research into Resistance Mechanisms and Strategies to Overcome Them

Mechanisms of Resistance to Rifamycin (B1679328) AMI-DA

Resistance to the rifamycin class of antibiotics, including compounds like Rifamycin AMI-DA, primarily occurs through target site modification, enzymatic inactivation, or other cellular adaptations that reduce drug efficacy.

rpoB Gene Mutations in Bacterial RNA Polymerase

The most common mechanism of high-level resistance to rifamycins (B7979662) is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of DNA-dependent RNA polymerase (RNAP), the molecular target of these antibiotics. adipogen.comresearchgate.net These mutations typically occur within a specific 81-base pair "hot-spot" region known as the rifampicin (B610482) resistance-determining region (RRDR). researchgate.netsapphirebioscience.combiomol.com

Alterations in the amino acid sequence of the RRDR change the chemical and structural landscape of the rifamycin-binding pocket on the RNAP, which inhibits or prevents the drug from binding effectively. researchgate.net This steric hindrance allows RNA synthesis to proceed, rendering the antibiotic ineffective. researchgate.net In Mycobacterium tuberculosis, the majority of rifampicin-resistant clinical isolates, between 90-95%, harbor mutations within this specific region of the rpoB gene.

Studies on M. tuberculosis have identified several key codons within the RRDR where mutations frequently occur, with changes at codons 531, 526, and 516 being the most prevalent. sapphirebioscience.com Specific mutations, such as S450L and H445D/Y/R in M. tuberculosis, are associated with high-level resistance to rifampicin. While direct studies on this compound against these specific mutant strains are not detailed in the available literature, this target modification represents the principal resistance mechanism for the rifamycin class.

Table 1: Common rpoB Gene Mutations Conferring Rifamycin Resistance in M. tuberculosis This table is representative of common mutations for the rifamycin class.

| Codon Position | Common Amino Acid Change | Resulting Resistance Level | Reference(s) |

|---|---|---|---|

| 531 | Ser → Leu (S531L) | High | sapphirebioscience.com |

| 526 | His → Asp (H526D) / Tyr (H526Y) | High | sapphirebioscience.com |

| 516 | Asp → Val (D516V) | Varies | sapphirebioscience.com |

| 450 (M.tb H37Rv: 450) | Ser → Leu (S450L) | High |

Enzymatic Inactivation (e.g., ADP-ribosylation by Arr enzymes, monooxygenases)

A second critical resistance mechanism, particularly responsible for intrinsic resistance in some bacterial species, is the enzymatic inactivation of the rifamycin molecule. This is accomplished by specialized bacterial enzymes that modify the drug's structure, preventing it from binding to its RNAP target. biomol.com

The most well-characterized of these enzymes are ADP-ribosyltransferases (Arr). These enzymes catalyze the transfer of an ADP-ribose group from NAD+ to the C23-hydroxyl group on the ansa chain of the rifamycin. This modification adds a bulky substituent that sterically blocks the antibiotic from fitting into its binding pocket on the RNA polymerase, thereby inactivating it. Arr enzymes are found in various bacteria, including pathogenic species like Mycobacterium abscessus, where the arr gene is a primary determinant of its innate high-level resistance to rifamycins. biomol.com

Other enzymes that can inactivate rifamycins include rifamycin monooxygenases (Rox) and rifamycin glycosyltransferases (Rgt). biomol.com While the specific susceptibility of this compound to inactivation by these enzymes has not been documented in the provided research, this mechanism is a known challenge for the broader rifamycin class.

Cellular Mechanisms of Intrinsic Tolerance and Adaptive Response

Beyond specific gene mutations and enzymatic inactivation, bacteria can exhibit intrinsic or adaptive tolerance to rifamycins through broader cellular mechanisms. These can include reduced cell wall permeability, the action of drug efflux pumps, and inducible responses that alter cellular physiology.

Drug efflux is a common intrinsic resistance mechanism where bacteria use transport proteins to actively pump antibiotics out of the cell, preventing them from reaching their intracellular target. In M. tuberculosis, the overexpression of several efflux pump systems has been observed in response to drug treatment.

Furthermore, some bacteria possess inducible resistance mechanisms. In M. abscessus, a protein known as MabHelR has been shown to mediate resistance to rifamycins independently of the Arr enzyme by interacting directly with the RNA polymerase. biomol.com In other mycobacteria, exposure to rifampicin has been observed to paradoxically cause an upregulation of rpoB transcription from a secondary promoter, leading to a state of drug tolerance in a sub-population of cells.

Strategies for Overcoming Resistance

To combat the rise of resistance, research has focused on the rational design of new rifamycin derivatives that can evade these mechanisms and the development of compounds with activity against already-resistant bacterial strains.

Rational Drug Design to Evade Enzymatic Inactivation (e.g., ansa-chain modification, C25 position modifications)

Rational drug design, a process that uses knowledge of a biological target to invent new medications, provides a powerful strategy to overcome enzymatic inactivation. In the case of Arr-mediated resistance, a structure-based approach has proven effective.

By analyzing the three-dimensional structure of rifamycins bound to RNA polymerase, researchers identified that the C23-hydroxyl group is the site of ADP-ribosylation but is not essential for binding to the RNAP target. This led to the hypothesis that modifying the ansa-chain near this position could physically block the Arr enzyme from accessing its target site.

Specifically, the strategic addition of bulky substituents, such as carbamate (B1207046) groups, at the adjacent C25 position of the ansa-chain has been shown to prevent ADP-ribosylation. This modification effectively shields the C23-hydroxyl group, rendering the derivative a poor substrate for Arr enzymes while preserving its potent inhibitory activity against the RNA polymerase. This approach has led to the creation of novel rifamycin analogs that successfully overcome this resistance mechanism and restore low nanomolar activity against intrinsically resistant pathogens like M. abscessus.

Development of Derivatives Active against Resistant Strains (e.g., rifampicin-resistant M. tuberculosis, fluoroquinolone-resistant S. aureus, MRSA)

A primary goal of antibiotic development is the creation of new agents that are effective against clinically relevant resistant pathogens. For the rifamycin class, this includes strains of M. tuberculosis with rpoB mutations and resistant staphylococci.

This compound is reported to be an antibiotic effective against multi-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). adipogen.com

To address resistance in M. tuberculosis, one strategy involves creating derivatives with modified C3 side chains. researchgate.net These modifications can allow the new analogs to occupy a different space within the RNAP binding pocket, potentially avoiding the steric clash caused by rpoB mutations that confer resistance to older rifamycins. Another approach involves modifying the polyketide backbone of the rifamycin itself, which has led to analogs like 24-desmethylrifampicin that show excellent activity against rifampicin-resistant M. tuberculosis strains.

For combating resistant S. aureus, including fluoroquinolone-resistant strains and MRSA, novel rifamycin derivatives have shown promise. Some new benzoxazinorifamycin derivatives have demonstrated potent, rapid, and sustained bactericidal activity against MRSA isolates. Another innovative strategy is the creation of hybrid antibiotics. Rifaquizinone, a molecule that combines a rifamycin core with a quinolone pharmacophore, was designed to have dual action against both RNA polymerase and the DNA gyrase/topoisomerase IV targets of quinolones. This approach shows potential for treating infections caused by strains resistant to either class of antibiotics alone, such as fluoroquinolone-resistant S. aureus.

Table 2: In Vitro Activity of this compound Against Selected Gram-Negative Clinical Isolates Data derived from a study determining Minimum Inhibitory Concentrations (MICs) in iron-limited RPMI-1640 medium. researchgate.net

| Bacterial Isolate | Strain | MIC (mg/L) |

|---|---|---|

| Acinetobacter baumannii | HUMC1 | >32 |

| Acinetobacter baumannii | ATCC17978 | >32 |

| Acinetobacter baumannii | HUMC4 | 4 |

| Acinetobacter baumannii | HUMC6 | 32 |

| Acinetobacter baumannii | HUMC13 | >32 |

| Klebsiella pneumoniae | HUMC2 | 32 |

| Klebsiella pneumoniae | KPC-R | >32 |

| Klebsiella pneumoniae | KPC-S | >32 |

Research into Bacterial Transport Mechanisms for Enhanced Uptake (e.g., FhuE, FhuA proteins)

A significant hurdle in the efficacy of many antibiotics, including rifamycins, against Gram-negative bacteria is the formidable barrier presented by their outer membrane. Research has increasingly focused on hijacking the bacteria's own nutrient uptake systems to facilitate antibiotic entry, a strategy often referred to as the "Trojan horse" approach. Key targets for this strategy are the TonB-dependent transporters, such as FhuA (Ferric hydroxamate uptake protein A) in Escherichia coli and FhuE in Acinetobacter baumannii, which are responsible for importing essential iron-siderophore complexes. uni-konstanz.deplos.org

Studies have demonstrated that certain rifamycin derivatives can be chemically modified to mimic these siderophores, thereby gaining active transport into the bacterial cell. A notable example is the semisynthetic rifamycin derivative CGP 4832, which is actively transported across the outer membrane by FhuA. uni-konstanz.denih.gov This active transport mechanism is highly effective, leading to a 200-fold increase in potency compared to rifamycin, which relies on slow, passive diffusion. nih.gov X-ray crystallography has revealed that CGP 4832 occupies the same binding site within FhuA as natural ligands like ferrichrome, showcasing a surprising lack of selectivity by the transporter that can be exploited for drug delivery. uni-konstanz.denih.gov Similarly, the rifamycin compound rifabutin (B1679326) has been found to utilize the FhuE transporter in A. baumannii, but only under iron-limited physiological conditions that induce the expression of this transport protein. plos.orgnih.gov

However, this enhanced uptake mechanism is not universal across all rifamycin derivatives. Research on a library of 22 different rifamycins, including this compound, has shown that the ability to traffic through these iron transport proteins is a rare trait. plos.orgnih.gov Minimum Inhibitory Concentration (MIC) tests performed in standard Mueller-Hinton II (MHII) broth versus iron-limited RPMI-1640 media reveal the transport mechanism. A significant drop in MIC in the iron-limited media suggests active transport via these siderophore pathways. For this compound, testing against various clinical isolates showed no significant hypersusceptibility in iron-limited media, indicating that it does not appear to be actively transported by the FhuA or FhuE proteins under the conditions tested. plos.orgnih.gov This finding underscores the high degree of chemical specificity required to engage these transport systems.

| Bacterial Strain | MHII Medium | RPMI-1640 Medium |

|---|---|---|

| A. baumannii HUMC1 | >32 | >32 |

| A. baumannii LAC-4 | >32 | 32 |

| E. coli MG1655 | 4 | 32 |

| K. pneumoniae KP12 | >32 | >32 |

| K. pneumoniae KP15 | >32 | 32 |

Gene Targeting for Potentiation of Rifamycin Action (e.g., genes involved in DNA/RNA metabolism, cellular regulation, cell wall synthesis)

Potentiation strategies aim to increase an antibiotic's effectiveness by co-administering a compound that disrupts a bacterial resistance or survival mechanism. This often involves targeting specific genes or pathways that, when inhibited, render the bacterium more susceptible to the primary antibiotic.

Genes Involved in Cellular Regulation: A key regulatory network that can be targeted is the two-component system AmgRS in Pseudomonas aeruginosa, which governs an envelope stress response. Research has shown that rifampicin can potentiate the activity of certain aminoglycosides by targeting AmgRS. nih.govnih.gov While rifampicin's primary target is RNA polymerase, its perturbation of this enzyme appears to compromise the activation of the AmgRS system in response to aminoglycoside-induced stress. nih.gov This leads to reduced expression of AmgRS-dependent genes, such as htpX and yccA, ultimately preventing the bacterium from mounting an effective defense and increasing its susceptibility to the aminoglycoside. nih.gov This demonstrates that targeting cellular regulatory genes can be a powerful strategy to enhance the action of other antibiotics, a principle potentially applicable to this compound.

Genes Involved in DNA/RNA Metabolism: The primary mechanism of action for all rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme in transcription. nih.gov Mutations in the gene encoding the β subunit of this enzyme (rpoB) are the most common cause of high-level rifamycin resistance. researchgate.net However, other proteins can interact with RNAP to modulate its susceptibility to rifamycins. For example, the protein RbpA (RNA polymerase-binding protein) in Mycobacterium species interacts with the RNAP core enzyme and increases tolerance to rifampicin. nih.gov Targeting the gene for RbpA or disrupting its interaction with RNAP could therefore represent a viable strategy to potentiate the action of rifamycins and overcome certain forms of tolerance. nih.gov

Genes Involved in Cell Wall Synthesis: The bacterial cell wall is a critical structure for viability and a common target for antibiotics. acs.org The expression of genes involved in cell wall synthesis and remodeling is tightly regulated, particularly in response to stress induced by antibiotics. mdpi.com Targeting these regulatory pathways can create vulnerabilities that potentiate other drugs. For instance, the enigmatic regulation of the AmpC β-lactamase, a key resistance enzyme, involves a complex interplay with cell-wall recycling and integrity signaling. acs.org Modern genetic tools like CRISPRi-TnSeq are being developed to systematically map genetic interactions between essential genes (including those for cell wall synthesis, DNA replication, and transcription) and nonessential genes, which can help identify novel targets for potentiation strategies on a genome-wide scale. researchgate.net

Combination Studies with Other Antimicrobials (e.g., macrolides, aminoglycosides, β-lactams)

Combining antibiotics is a cornerstone of antimicrobial therapy, aiming to achieve synergistic effects, broaden the spectrum of activity, and prevent the emergence of resistance. Rifamycins are frequently studied as combination partners due to their potent bactericidal activity. nih.gov

Combination with Macrolides: Macrolides, such as clarithromycin (B1669154) and azithromycin (B1666446), have been investigated in combination with rifamycins, particularly for treating biofilm-associated infections. seq.es Some studies show that combinations including a macrolide and rifampin can be effective in eradicating staphylococcal biofilms. seq.es However, the interactions can be complex. In treating Rhodococcus equi, the combination of clarithromycin and doxycycline (B596269) was found to be promising, while the utility of combining it with rifampicin was questioned. frontiersin.org An important consideration is the potential for drug-drug interactions, as rifampicin is a potent inducer of cytochrome P450 enzymes, which can increase the metabolism and reduce the concentration of co-administered macrolides like azithromycin and erythromycin. nih.govdrugbank.com

Combination with Aminoglycosides: The interaction between rifamycins and aminoglycosides is highly specific to the compounds and bacterial species involved. A synergistic relationship has been demonstrated where rifampicin potentiates the activity of 4,5-linked aminoglycosides (e.g., neomycin, paromomycin) against P. aeruginosa. nih.gov This effect is linked to rifampicin's ability to interfere with the AmgRS stress response system. nih.govnih.gov Conversely, studies on Staphylococcus epidermidis biofilms have shown antagonism between rifampin and gentamicin (B1671437), while demonstrating strong synergy with streptomycin. nih.gov This highlights that combination outcomes cannot be broadly generalized and must be empirically determined.

| Aminoglycoside | Organism | Interaction | Reference |

|---|---|---|---|

| Paromomycin, Neomycin | P. aeruginosa | Synergy/Potentiation | nih.gov |

| Gentamicin, Amikacin | P. aeruginosa | No Potentiation | nih.gov |

| Streptomycin | S. epidermidis (biofilm) | Synergy | nih.gov |

| Gentamicin | S. epidermidis (biofilm) | Antagonism | nih.gov |

Combination with β-lactams: Combinations of rifamycins with β-lactam antibiotics, often including a β-lactamase inhibitor like clavulanate, have shown significant promise for treating highly resistant pathogens. nih.govnih.gov Recent research has demonstrated that combinations such as tebipenem-clavulanate/rifampicin and cephradine-clavulanate/rifampicin are synergistic and can overcome rifampicin resistance in clinical isolates of multidrug-resistant Mycobacterium tuberculosis (MDR-TB). nih.govnih.gov This approach effectively resensitizes resistant strains to a key first-line drug. In a clinical trial involving patients with P. aeruginosa bacteremia, a three-drug regimen of rifampin plus a β-lactam and an aminoglycoside resulted in a more favorable bacteriological response compared to the standard two-drug therapy without rifampin. asm.org

| MDR-TB Isolate | Tebipenem/Clavulanate IC (μg/mL) | Tebipenem/Clavulanate + Rifampicin IC (μg/mL) | Cephradine/Clavulanate IC (μg/mL) | Cephradine/Clavulanate + Rifampicin IC (μg/mL) |

|---|---|---|---|---|

| Beijing 2847 | >15 | 1.88 | >15 | 1.88 |

| Beijing 3685 | >15 | 0.94 | >15 | 0.94 |

| Delhi 2994 | >15 | 1.88 | >15 | 1.88 |

| Europe 5704 | >15 | 0.94 | >15 | 0.94 |

Source: Adapted from Quan et al., 2025. nih.gov

In Vitro and Preclinical Research Methodologies for Rifamycin Ami Da

In Vitro Antibacterial Assessment

The initial step in evaluating a new antibiotic is to determine its activity against a panel of clinically relevant bacteria. This is achieved through a series of standardized in vitro assays that provide quantitative measures of the compound's potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) and MIC90 Assays

The minimum inhibitory concentration (MIC) is a cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. scielo.org.za This is typically determined using broth microdilution or agar (B569324) dilution methods according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI). mdpi.comnih.gov In these assays, two-fold dilutions of the antibiotic are prepared in a liquid or solid growth medium, and a standardized inoculum of the test bacterium is added. nih.gov After a defined incubation period, the wells or plates are examined for visible growth. nih.gov The MIC is the lowest concentration of the drug that shows no growth. bg.ac.rs

The MIC90 value represents the MIC required to inhibit the growth of 90% of the tested isolates of a particular bacterial species. nih.govresearchgate.net This metric provides a more comprehensive understanding of an antibiotic's activity against a population of clinical isolates. For instance, studies on various rifamycin (B1679328) derivatives have determined their MIC90 values against a range of pathogens, including Mycobacterium avium complex and drug-resistant Acinetobacter baumannii. nih.govfrontiersin.org

| Bacterial Species | Rifamycin AMI-DA MIC (µg/mL) | Reference |

| Staphylococcus aureus | ≤1 | mdpi.com |

| Escherichia coli | 4 | mdpi.com |

| Acinetobacter baumannii | 2–4 | mdpi.com |

| Staphylococcus epidermidis | 0.25 | mdpi.com |

| Mycobacterium abscessus | 200-400 | nih.gov |

Agar Diffusion Assays for Drug Permeation

Agar diffusion assays are a straightforward and cost-effective method to assess the antimicrobial activity and permeation of a drug through a solid matrix. mdpi.com In this technique, a sterile disc impregnated with a known concentration of the antibiotic is placed on an agar plate that has been uniformly inoculated with a test bacterium. nih.gov As the drug diffuses from the disc into the agar, it creates a concentration gradient. If the bacterium is susceptible to the antibiotic, a zone of inhibition, where no bacterial growth occurs, will form around the disc. nih.gov The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the drug. mdpi.com This method is widely used for routine antimicrobial susceptibility testing and can provide a qualitative assessment of an antibiotic's efficacy. nih.gov

Time-Kill Studies for Bactericidal Effect Determination

Time-kill studies, also known as time-kill curve assays, provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time. plos.org In these experiments, a standardized inoculum of bacteria is exposed to a specific concentration of the antibiotic, typically a multiple of the MIC. plos.org At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from the culture, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). plos.org A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL within a 24-hour period. plos.org These studies are crucial for understanding the rate at which an antibiotic kills bacteria and can help in optimizing dosing regimens. For example, time-kill assays have been used to evaluate the synergistic effects of rifampin in combination with other antibiotics against biofilms of Staphylococcus epidermidis. nih.gov

Assessment against Intracellular Bacteria and Biofilms

Many bacteria can persist within host cells or form structured communities known as biofilms, which are notoriously resistant to antibiotic treatment. nih.govnih.gov Therefore, evaluating the activity of a new antibiotic against these challenging bacterial forms is essential.

Intracellular Bacteria: The ability of an antibiotic to penetrate host cells and eliminate intracellular pathogens is often assessed using a gentamicin (B1671437) protection assay. nih.gov In this method, host cells, such as macrophages, are infected with bacteria. After allowing for bacterial internalization, an antibiotic like gentamicin, which does not readily penetrate eukaryotic cells, is added to kill any remaining extracellular bacteria. The infected cells are then treated with the test antibiotic. Finally, the host cells are lysed, and the number of viable intracellular bacteria is determined by plating. nih.gov Studies have shown that some rifamycin derivatives are effective at reducing the number of intracellular Staphylococcus aureus. nih.gov

Biofilms: The activity of an antibiotic against biofilms can be evaluated using various in vitro models. frontiersin.org One common method is the minimum biofilm eradication concentration (MBEC) assay, which determines the lowest concentration of an antibiotic required to eradicate a pre-formed biofilm. nih.gov In this assay, biofilms are grown on a suitable surface, such as the pegs of a specialized lid, and then exposed to a range of antibiotic concentrations. After treatment, the pegs are rinsed and placed in a fresh growth medium to assess the viability of the remaining biofilm-associated bacteria. nih.gov Rifamycin derivatives have demonstrated significant activity in reducing bacteria within established Staphylococcus aureus biofilms. nih.gov

Use of Physiologic and Iron-Limited Media for In Vitro Characterization

The in vivo environment during an infection is often characterized by nutrient limitations, including a scarcity of free iron. nih.govplos.org Standard laboratory media, such as Mueller-Hinton broth, are rich in nutrients and may not accurately reflect the conditions bacteria encounter in the host. nih.govplos.org Therefore, using physiologic or iron-limited media, such as RPMI-1640, for in vitro characterization can provide a more clinically relevant assessment of an antibiotic's activity. nih.govplos.org

Research has shown that the activity of some rifamycins (B7979662), like rifabutin (B1679326), is significantly enhanced against certain bacteria, such as Acinetobacter baumannii, when tested in iron-limited media. nih.govplos.org This is because these bacteria may upregulate specific iron transport proteins, such as the FhuE protein, which can also serve as a port of entry for the antibiotic. nih.govplos.org Testing in such media can uncover previously unrecognized antibacterial activities and provide insights into the mechanisms of drug uptake. nih.govplos.org

Biochemical and Molecular Biology Studies

Understanding the mechanism of action of an antibiotic at the molecular level is crucial for its development and for predicting potential resistance mechanisms. For rifamycins, the primary target is the bacterial DNA-dependent RNA polymerase (RNAP). wikipedia.org

Biochemical studies often involve purifying the target enzyme (RNAP) and assessing the inhibitory effect of the antibiotic in an in vitro transcription assay. These assays measure the synthesis of RNA from a DNA template in the presence of the enzyme and nucleotide triphosphates. The concentration of the antibiotic that inhibits the enzyme's activity by 50% (IC50) can be determined.

Molecular biology techniques are employed to identify the specific binding site of the antibiotic on its target and to investigate the genetic basis of resistance. nih.gov This can involve:

X-ray crystallography: To determine the three-dimensional structure of the antibiotic bound to its target enzyme, providing a detailed view of the molecular interactions.

Site-directed mutagenesis: To create specific mutations in the gene encoding the target protein (e.g., rpoB for RNAP) and assess their impact on antibiotic binding and activity. This helps to identify key amino acid residues involved in the drug-target interaction and in resistance. nih.gov

Recombinant protein expression: To produce large quantities of the target enzyme for biochemical and structural studies. wikipedia.org

These studies provide fundamental knowledge about how this compound interacts with its bacterial target and can guide the design of future derivatives with improved properties.

RNA Polymerase Binding and Enzyme Activity Assays

This compound, like other rifamycins, is a selective inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). adipogen.com This enzyme is responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis. newtbdrugs.org The inhibitory action of rifamycins is achieved through high-affinity binding to the prokaryotic RNAP, while showing poor affinity for the corresponding mammalian enzyme. wikipedia.org

The mechanism of inhibition involves the rifamycin molecule binding to a pocket on the β-subunit of RNAP, which is located near the active center. nih.govnih.gov This binding sterically blocks the path of the elongating RNA transcript. nih.govsapphirebioscience.com When the nascent RNA chain reaches a length of 2-3 nucleotides, it collides with the bound rifamycin, leading to the release of the short RNA transcript and termination of transcription. researchgate.net

Enzyme activity assays are employed to quantify the inhibitory effect of compounds like this compound on RNAP. sigmaaldrich.com These assays typically measure the incorporation of radiolabeled or fluorescently tagged nucleotides into an RNA transcript in the presence and absence of the inhibitor. A reduction in the signal indicates inhibition of RNAP activity. sigmaaldrich.com For instance, minimum inhibitory concentration (MIC) assays are used to determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism. nih.govacs.org In a study evaluating various rifamycins against several bacterial strains, this compound showed varied MIC values depending on the organism. nih.govplos.org

| Bacterial Isolate | MIC (mg/L) |

| Acinetobacter baumannii 5075 | 4 |

| Acinetobacter baumannii 6049 | 32 |

| Acinetobacter baumannii HUMC1 | >32 |

| Acinetobacter baumannii LAC-4 | >32 |

| Escherichia coli JJ1886 | 32 |

| Klebsiella pneumoniae KPC-KP1 | >32 |

| Klebsiella pneumoniae KP3 | >32 |

| Klebsiella pneumoniae KP4 | 32 |

| Data sourced from Lu et al., 2023. nih.govplos.org |

Mutational Analysis to Characterize Resistance

Resistance to rifamycins, including this compound, frequently arises from mutations in the gene encoding the β-subunit of RNA polymerase (rpoB). newtbdrugs.orgnih.gov These mutations alter the binding site of the antibiotic, reducing its affinity and rendering it less effective. newtbdrugs.orgnih.gov

Mutational analysis is a key methodology to understand the mechanisms of resistance. This involves sequencing the rpoB gene of resistant bacterial strains to identify specific amino acid changes. researchgate.net The majority of resistance-conferring mutations are located within a specific region of the rpoB gene known as the rifampicin-resistance determining region (RRDR). researchgate.net For example, in Mycobacterium tuberculosis, mutations at residues such as Ser450, His445, and Asp435 (or their equivalents in other bacteria like E. coli: S531, H526, D516) are commonly associated with high-level rifampicin (B610482) resistance. nih.govresearchgate.netnih.gov

The impact of these mutations on drug binding can be further investigated through structural and biochemical studies. For instance, X-ray crystallography of mutant RNAP in complex with rifamycins can reveal how specific amino acid changes disrupt the drug-enzyme interaction. nih.gov Some mutations, like H526Y in E. coli RNAP, cause significant steric clashes that prevent the drug from binding, while others, like S531L, lead to a more subtle disordering of the binding pocket. nih.gov

Enzyme Modulation Assays (e.g., P450 inhibition/induction, PXR/NFκB activation/inhibition)

Beyond their antibacterial effects, rifamycins can interact with various host enzymes and signaling pathways, which can be assessed through a range of enzyme modulation assays.

Cytochrome P450 (P450) Inhibition/Induction: Rifamycins are known to be potent inducers of cytochrome P450 enzymes, particularly CYP3A4. plos.org This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR). plos.orgnih.gov PXR is a nuclear receptor that, upon activation by ligands like rifampicin, forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of genes encoding P450 enzymes, leading to their increased transcription. nih.gov Assays to measure P450 induction often utilize cell lines (e.g., HepG2, primary hepatocytes) that are treated with the test compound, followed by measurement of P450 enzyme activity or mRNA levels. puracyp.comembopress.org Conversely, assays can also be designed to detect direct inhibition of P450 enzyme activity. puracyp.com

PXR Activation: The activation of PXR by rifamycins is a key event leading to the induction of drug-metabolizing enzymes. nih.gov PXR activation can be studied using reporter gene assays. puracyp.comembopress.org In these assays, cells are engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter. puracyp.com An increase in reporter gene activity upon treatment with a compound indicates PXR activation. puracyp.com

NF-κB Activation/Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. actasdermo.orgscielo.org Some studies have investigated the potential of rifamycins to modulate this pathway. For example, treatment with rifampicin in combination with isoniazid (B1672263) has been shown to increase levels of NF-κB in liver tissue. scielo.org Assays to measure NF-κB activation can involve quantifying the levels of NF-κB protein or its downstream targets, such as inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), using techniques like ELISA or western blotting. scielo.org

Structural Elucidation and Characterization Techniques

A variety of analytical techniques are employed to determine the precise chemical structure and three-dimensional arrangement of this compound and its interactions with its biological target.

Spectroscopic Methods (e.g., FT-IR, 1D and 2D NMR, MS)

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of a rifamycin compound will show characteristic peaks corresponding to specific vibrations of its chemical bonds, such as N-H stretching, C=O (carbonyl) stretching, and C=C (alkene) stretching. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (e.g., ¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for elucidating the complete chemical structure and stereochemistry of a molecule. nih.govnih.gov The identity of this compound is confirmed in part by ¹H-NMR. adipogen.com By analyzing the chemical shifts, coupling constants, and cross-peaks in the NMR spectra, researchers can map out the connectivity of atoms and the spatial relationships between them. nih.govscielo.br

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.govnih.gov High-resolution mass spectrometry (HR-MS) can provide a very precise molecular formula. nih.gov The identity of this compound is also confirmed by MS. adipogen.com

| Technique | Observation | Interpretation | Reference(s) |

| FT-IR | Peaks around 3472 cm⁻¹, 1629 cm⁻¹, 1478 cm⁻¹ | N-H stretching, C=O stretching, C=C stretching | mdpi.com |

| ¹H-NMR | Confirms identity | Provides information on the proton environment | adipogen.com |

| MS | Confirms identity and molecular weight (C₄₀H₅₃N₃O₁₂) | Determines the mass-to-charge ratio | adipogen.com |

X-ray Crystallography of Rifamycin-RNAP Complexes

X-ray crystallography is a technique that allows for the determination of the three-dimensional structure of molecules at atomic resolution. labmedica.com Resolving the crystal structure of rifamycins bound to RNAP has been a major breakthrough in understanding their mechanism of action. nih.gov

These crystal structures reveal the precise interactions between the antibiotic and the amino acid residues within the RNAP binding pocket. nih.govlabmedica.com For example, the structure of Thermus aquaticus RNAP in complex with rifampicin shows that the drug binds within the DNA/RNA channel, about 12 Å from the active site's Mg²⁺ ion. nih.govfrontiersin.org This detailed structural information is invaluable for understanding how rifamycins inhibit transcription and how mutations in RNAP lead to resistance. nih.govlabmedica.com It also provides a basis for the rational design of new rifamycin derivatives with improved activity against resistant strains. nih.govnih.gov

In Silico Modeling (e.g., DFT calculations, Molecular Docking)

Computational, or in silico, methods are increasingly used to complement experimental studies.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to predict various properties, such as molecular geometries, vibrational frequencies (to compare with FT-IR data), and reaction energies.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as RNAP) to form a stable complex. mdpi.com Molecular docking simulations are used to screen potential drug candidates and to understand the binding modes of existing drugs. nih.govmdpi.com By docking rifamycin analogues into the binding pocket of both wild-type and mutant RNAP structures, researchers can predict how changes in the drug's structure or mutations in the enzyme will affect binding affinity. nih.govmdpi.com These studies help to explain the molecular basis of drug resistance and guide the design of new antibiotics that can overcome it. nih.govmdpi.com

Preclinical Study Models for Rifamycin-Containing Formulations (e.g., Mtb-infected mice, veterinary models for intramammary use)

Preclinical study models are indispensable for evaluating the efficacy and characteristics of rifamycin-containing formulations before they can be considered for human or widespread veterinary use. These models, particularly Mycobacterium tuberculosis (Mtb)-infected mice and various veterinary models for intramammary applications, provide critical data on drug activity, distribution, and formulation effectiveness.

Mtb-Infected Mouse Models

Mouse models are fundamental in tuberculosis (TB) research, allowing for the assessment of new drug formulations in a living organism that can replicate key aspects of human TB pathology. mountainscholar.org When aerosol-infected with Mtb, certain mouse strains develop pulmonary lesions that are structurally similar to those in human disease, making them highly relevant for preclinical drug evaluation. mountainscholar.org

One notable model is the C3HeB/FeJ mouse, which develops heterogeneous pulmonary lesions, including necrotic granulomas, that mirror the complexity of human TB. mountainscholar.org Studies using this model have been crucial for understanding how drug treatments, including those with rifamycins like rifampin, perform. mountainscholar.org For instance, research has shown that drugs are less effective when administered as monotherapies in these mice, highlighting the challenges of treating bacteria within the specific microenvironment of necrotic granulomas. mountainscholar.org

Veterinary Models for Intramammary Use

In veterinary medicine, rifamycins are used to treat infections like mastitis in dairy cows. nih.gov Preclinical models are essential for developing safe and effective intramammary formulations. Studies have been conducted on lactating and dry cows to evaluate the pharmacokinetics of rifamycin SV-based intramammary medications. nih.gov These models help determine the duration of antimicrobial levels within the udder's cisterns and assess whether the drug penetrates neighboring, untreated quarters. nih.gov For example, a study established that different formulations could maintain antimicrobial levels for periods ranging from 48 hours to 35 days, depending on whether the cow was lactating or in its dry period. nih.gov

In addition to bovine models, smaller animal models are also employed. A mouse mastitis model, induced by injecting Staphylococcus aureus into the mammary gland, has been used to study the pharmacokinetics and pharmacodynamics of rifaximin. nih.gov This model allows researchers to investigate different dosages and their effectiveness in a controlled setting, providing foundational data that can inform treatment protocols for larger animals like cows. nih.gov

| Model Type | Animal Model | Pathogen/Condition | Rifamycin Derivative Studied | Key Findings |

| Tuberculosis | C3HeB/FeJ Mice | Mycobacterium tuberculosis (Mtb) | Rifampin | Develops human-like necrotic granulomas; useful for testing drug efficacy in specific lesion environments. mountainscholar.org |

| Tuberculosis | Mice | Mtb | Inhaled Rifampicin | Inhaled formulations can reduce bacterial burden and pulmonary pathology. d-nb.infonih.gov |

| Tuberculosis | Mice | Mtb | Rifampicin (in nanostructured system) | Evaluated for delivery via nasal, sublingual, and cutaneous routes. nih.gov |

| Intramammary Use | Lactating & Dry Cows | Mastitis | Rifamycin SV | Determined duration of antimicrobial levels (48h to 35 days) in the udder. nih.gov |

| Intramammary Use | Mice | Staphylococcus aureus-induced mastitis | Rifaximin | Used to examine dosage and PK/PD integration for treating mastitis. nih.gov |

Analytical Methods for Rifamycin Detection and Characterization (e.g., LC/MS/MS, UV spectrophotometry)

Accurate and reliable analytical methods are crucial for the quantification and characterization of rifamycins in various matrices, including plasma and pharmaceutical formulations. High-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) and ultraviolet (UV) spectrophotometry are two commonly employed techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

LC/MS/MS is a highly sensitive and specific method for quantifying rifamycins and their metabolites. It is the preferred technique for pharmacokinetic studies due to its ability to detect low concentrations in complex biological fluids like human plasma. researchgate.netnih.gov The methodology involves a sample preparation step, typically a straightforward protein precipitation, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.govacs.org

The process begins with the extraction of the drug from the plasma sample. acs.org An internal standard, often an isotopically labeled version of the analyte, is added to ensure accuracy. researchgate.netnih.gov The sample is then injected into an HPLC or UPLC system, where the rifamycin is separated from other components on a C18 column. nih.govnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govacs.org Various methods have been developed and validated for the simultaneous analysis of multiple rifamycins, such as rifampicin, rifabutin, and rifapentine, and their active metabolites. nih.gov

| Analyte(s) | Sample Matrix | Extraction Method | Chromatographic System | Key MS/MS Transition (m/z) | Lower Limit of Quantification (LLOQ) |

| Rifampicin (RIF) | Human Plasma | Protein Precipitation | UPLC-MS/MS | 823.5 → 791.4 acs.org | 0.025 µg/mL acs.org |

| RIF, Rifapentine, Rifabutin & metabolites | Human Plasma | Protein Precipitation | HPLC-MS/MS | RIF: Not specified | 75 ng/mL (RIF) nih.gov |

| Rifampicin | Human Plasma | Protein Precipitation | LC-MS/MS | 823.691 → 791.757 ijper.org | Not specified |

| Rifampicin | Human Plasma | Captiva ND Lipids filtration | LC-MS/MS | Not specified | 5 µg/L researchgate.netnih.gov |

UV Spectrophotometry

UV-Visible spectrophotometry is a simpler, cost-effective, and rapid technique used for the quantitative analysis of rifamycins, particularly in pharmaceutical dosage forms. jddtonline.infonih.gov The method is based on the principle that the drug absorbs light in the UV-visible range, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law. jddtonline.info

To perform the analysis, a solution of the rifamycin is prepared in a suitable solvent, such as methanol, ethanol, or a phosphate (B84403) buffer. jddtonline.inforjptonline.orgfrontiersin.org The solution is then scanned across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). frontiersin.org For quantification, the absorbance of sample solutions is measured at this λmax and the concentration is calculated using a calibration curve prepared from standard solutions. nih.gov This method has been validated according to International Council for Harmonisation (ICH) guidelines for parameters like linearity, accuracy, and precision. jddtonline.infofrontiersin.org

| Analyte | Solvent(s) | Wavelength of Max. Absorbance (λmax) | Concentration Range | Key Findings |

| Rifaximin | 0.1N HCl, Phosphate Buffer (pH 6.8 & 7.4) | 439 nm, 440 nm, 433 nm | 2 - 10 µg/mL | Method validated as per ICH guidelines; r² > 0.998. jddtonline.info |

| Rifaximin | Purified water with 20% ethyl alcohol | Not specified | 10 - 30 µg/mL | Developed as an ecofriendly method with r > 0.9999. nih.gov |

| Rifampicin | Methanol, Phosphate Buffer (pH 7.4) | 474 nm | 10 - 50 µg/mL | Developed for quantifying rifampicin in SNEDDS formulation; r² = 0.9998. rjptonline.org |

| Rifampicin | Ethyl acetate (B1210297) (after extraction from aqueous solution) | 344.0 nm | 2.5 - 35.0 µg/mL | Method developed to separate rifampicin from isoniazid and pyrazinamide. frontiersin.org |

Future Directions in Rifamycin Ami Da Research

Development of Novel Rifamycin (B1679328) Analogues with Improved Activity and Resistance Profiles

A primary focus of future research is the rational design and synthesis of novel rifamycin analogues that can effectively combat resistant bacterial strains. A significant mechanism of resistance to rifamycins (B7979662) is the enzymatic inactivation of the antibiotic, for instance, through ADP-ribosylation. nih.gov Structure-based drug design is a key strategy to overcome this. By modifying the ansa-chain of the rifamycin molecule, researchers aim to block the binding of resistance-conferring enzymes while maintaining or enhancing the antibiotic's affinity for its target, the bacterial RNA polymerase (RNAP). nih.gov

One promising approach involves the strategic modification at the C-25 position of the rifamycin core. nih.govnih.gov For example, the introduction of bulky carbamate (B1207046) derivatives at this position has been shown to create analogues that are no longer susceptible to ADP-ribosylation. pnas.org These modifications can restore the potent, low nanomolar activity of rifamycins against multidrug-resistant bacteria. nih.gov

Another innovative strategy is the development of benzoxazino-rifamycins (bxRif). These analogues extend the core structure of rifamycin to interact with a previously unexploited site on the RNAP. umich.edu This novel binding mechanism allows them to be effective against both wild-type and the most common mutant forms of RNAP that confer resistance to traditional rifamycins. umich.edu Furthermore, some of these new analogues exhibit a reduced potential for inducing cytochrome P450 enzymes, which could minimize drug-drug interactions, a significant advantage for patients with co-infections such as HIV. umich.edunews-medical.net

| Analogue Series | Modification Strategy | Advantage over Parent Compound | Key Research Findings |

| C-25 Substituted Analogues | Introduction of sterically varied alkyl, aryl, and heteroaryl esters or carbamates at the C-25 position. nih.govnih.gov | Overcomes ADP-ribosylation-mediated resistance; restores low nanomolar activity. nih.gov | Can be over 300-fold more active than rifampicin (B610482) against certain resistant strains. nih.gov |

| Benzoxazino-rifamycins (bxRif) | Extension of the rifamycin core to target a novel locus on RNA polymerase. umich.edu | Active against wild-type and rifamycin-resistant RNA polymerases; reduced cytochrome P450 induction. umich.edu | Confirmed binding to the novel RNAP site via X-ray crystallography. umich.edu |

| Kanglemycins | Natural rifamycin congeners with a distinct mechanism of action. berstructuralbioportal.org | Active against rifampicin-resistant bacteria by interfering with 5'-initiating substrate binding. berstructuralbioportal.org | Identified through surveying soil metagenomes for novel biosynthetic gene clusters. berstructuralbioportal.org |

Elucidation of Complex Molecular Interactions and Allosteric Modulation

A deeper understanding of the molecular interactions between rifamycins and bacterial RNAP is crucial for the development of next-generation antibiotics. Computational approaches, such as molecular dynamics simulations, are becoming increasingly important in elucidating these complex interactions at an atomic level. frontiersin.orgnih.gov These methods can reveal the subtle conformational changes that occur upon drug binding and how mutations in the RNAP lead to resistance. frontiersin.org